molecular formula C13H17BF3NO4S B3115385 4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid CAS No. 2096329-66-5

4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No. B3115385
CAS RN: 2096329-66-5
M. Wt: 351.2
InChI Key: TXXCXSFAAAGBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid” is a chemical compound with the molecular formula C12H18BNO4S . It is a boronic acid derivative, which are commonly used in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid” consists of a phenyl ring attached to a boronic acid group and a cyclohexylsulfamoyl group . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.16 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass is 283.1049594 g/mol . The topological polar surface area is 95 Ų . The compound has a heavy atom count of 19 .

Scientific Research Applications

properties

IUPAC Name

[4-(cyclohexylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO4S/c15-13(16,17)11-8-10(6-7-12(11)14(19)20)23(21,22)18-9-4-2-1-3-5-9/h6-9,18-20H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXCXSFAAAGBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid
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4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid
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4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid
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4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid
Reactant of Route 6
4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic acid

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